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Compound of Interest

Compound Name: Caspase-9 Inhibitor Z-LEHD-FMK

Cat. No.: B1574761 Get Quote

Z-LEHD-FMK: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and biological activity of Z-LEHD-FMK, a potent and selective inhibitor of caspase-9. This

document is intended to serve as a detailed resource for researchers and professionals

involved in apoptosis research and drug development, offering in-depth information on its

mechanism of action, experimental protocols, and relevant data presented in a clear and

accessible format.

Core Chemical Properties and Structure
Z-LEHD-FMK, also known as Benzyloxycarbonyl-Leu-Glu-His-Asp-Fluoromethylketone, is a

synthetic tetrapeptide that functions as a cell-permeable, irreversible inhibitor of caspase-9.[1]

Its chemical structure and properties are summarized in the table below.
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Property Value

IUPAC Name

methyl (5S,8S,11S,14S)-11-((1H-imidazol-5-

yl)methyl)-8-(2-carboxyethyl)-14-(2-

methylpropyl)-1-fluoro-3,6,9,12-tetraoxo-1-

((phenylmethoxy)carbonylamino)-2,7,10,13-

tetraazahexadecan-16-oate

Molecular Formula C₃₂H₄₃FN₆O₁₀

Molecular Weight 690.7 g/mol [2]

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC

1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC

(=O)OCC2=CC=CC=C2

CAS Number 210345-04-3[2]

Form Liquid[2]

Purity >98%[2]

Mechanism of Action: Irreversible Inhibition of
Caspase-9
Z-LEHD-FMK's inhibitory action is centered on its specific recognition and subsequent

irreversible binding to the active site of caspase-9. The "LEHD" (Leu-Glu-His-Asp) tetrapeptide

sequence mimics the natural cleavage site recognized by caspase-9, providing the molecule

with its selectivity.[3][4] Upon binding, the fluoromethyl ketone (FMK) moiety forms a covalent

thioether bond with the cysteine residue within the catalytic active site of caspase-9, leading to

its permanent inactivation.[3][4]

By targeting caspase-9, Z-LEHD-FMK serves as a powerful tool to dissect the intrinsic pathway

of apoptosis. This pathway is a critical cellular process initiated by intracellular stress signals,

such as DNA damage or growth factor withdrawal, which lead to the release of cytochrome c

from the mitochondria.[4] Cytochrome c then binds to the apoptotic protease-activating factor 1

(Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-

caspase-9, which in turn activates downstream executioner caspases like caspase-3 and -7,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/Z_LEHD_FMK_A_Technical_Guide_to_a_Specific_Caspase_9_Inhibitor.pdf
https://www.benchchem.com/pdf/Z_LEHD_FMK_A_Technical_Guide_to_a_Specific_Caspase_9_Inhibitor.pdf
https://www.benchchem.com/pdf/Z_LEHD_FMK_A_Technical_Guide_to_a_Specific_Caspase_9_Inhibitor.pdf
https://www.benchchem.com/pdf/Z_LEHD_FMK_A_Technical_Guide_to_a_Specific_Caspase_9_Inhibitor.pdf
https://www.benchchem.com/pdf/Unraveling_the_Core_Mechanism_of_Z_Lehd_fmk_tfa_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Z_Lehd_fmk_A_Technical_Guide_to_a_Selective_Caspase_9_Inhibitor_for_Apoptosis_Research.pdf
https://www.benchchem.com/pdf/Unraveling_the_Core_Mechanism_of_Z_Lehd_fmk_tfa_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Z_Lehd_fmk_A_Technical_Guide_to_a_Selective_Caspase_9_Inhibitor_for_Apoptosis_Research.pdf
https://www.benchchem.com/pdf/Z_Lehd_fmk_A_Technical_Guide_to_a_Selective_Caspase_9_Inhibitor_for_Apoptosis_Research.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ultimately leading to programmed cell death.[3][5][6] Z-LEHD-FMK's intervention at the level of

caspase-9 activation effectively halts this cascade.
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Intrinsic apoptosis pathway and the point of Z-LEHD-FMK intervention.

Quantitative Data: Inhibitory Profile
While Z-LEHD-FMK is highly selective for caspase-9, it is important for researchers to be

aware of its potential off-target effects, especially at higher concentrations. The half-maximal

inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.

Caspase Target Reported IC50 (µM)

Caspase-8 0.0007 (0.7 nM)[2]

Caspase-9 1.5[2]

Caspase-10 3.59[2]

Note: IC50 values can vary depending on the specific assay conditions and the source of the

data. The provided data highlights the importance of careful dose-response studies and the

consideration of potential off-target effects.

Experimental Protocols
The following are detailed methodologies for key experiments utilizing Z-LEHD-FMK to

investigate caspase-9 activity and its role in apoptosis.

In Vitro Caspase-9 Activity Assay (Colorimetric)
This protocol outlines a method to quantify caspase-9 activity in cell lysates using Z-LEHD-

FMK as a specific inhibitor.[2]

Materials:

Cells of interest (treated to induce apoptosis and untreated controls)

Z-LEHD-FMK stock solution (e.g., 10 mM in DMSO)
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Chilled Cell Lysis Buffer (e.g., containing 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM

DTT, and protease inhibitors)

Reaction Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)

Caspase-9 colorimetric substrate (e.g., Ac-LEHD-pNA)

96-well microplate

Microplate reader

Procedure:

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15

minutes.

Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cell debris.

Collect the supernatant (cell lysate).

Protein Quantification:

Determine the protein concentration of each cell lysate using a standard protein assay

(e.g., Bradford or BCA).

Reaction Setup:

In a 96-well plate, add 50 µL of cell lysate to each well.

For inhibitor control wells, pre-incubate the lysate with Z-LEHD-FMK (final concentration

typically 10-20 µM) for 10-15 minutes at 37°C.

Add 50 µL of 2X Reaction Buffer to each well.

Initiate the reaction by adding 5 µL of the caspase-9 substrate (Ac-LEHD-pNA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation and Data Acquisition:

Incubate the plate at 37°C for 1-2 hours, protected from light.

Measure the absorbance at 400-405 nm using a microplate reader.

The fold-increase in caspase-9 activity is determined by comparing the absorbance of the

induced sample to the uninduced control.

Cell-Based Apoptosis Assay (Annexin V/Propidium
Iodide Staining)
This protocol describes how to use Z-LEHD-FMK to determine if an apoptotic pathway is

caspase-9 dependent in intact cells using flow cytometry.[2]

Materials:

Adherent or suspension cells

Apoptotic stimulus (e.g., TRAIL, Staurosporine)

Z-LEHD-FMK stock solution (10 mM in DMSO)

FITC-Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

Flow cytometer

Procedure:

Cell Seeding:

Seed cells at an appropriate density in a multi-well plate and allow them to adhere (if

applicable) overnight.

Inhibitor Pre-treatment:

Pre-treat the designated inhibitor group of cells with Z-LEHD-FMK (e.g., 20 µM final

concentration) for 30 minutes to 2 hours at 37°C.[2]
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Include a vehicle-only (DMSO) control.

Induce Apoptosis:

Add the apoptotic stimulus to the appropriate wells (including those pre-treated with

inhibitor and vehicle).[2]

Maintain an untreated negative control group.

Incubate for the desired time period to induce apoptosis.

Cell Harvesting:

Harvest cells. For adherent cells, use a gentle enzyme-free dissociation buffer. For

suspension cells, pellet them by centrifugation.

Staining:

Wash cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.

Add FITC-Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

Incubation and Flow Cytometry:

Incubate the cells in the dark at room temperature for 15 minutes.[2]

Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of

Z-LEHD-FMK on apoptosis.
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A generalized experimental workflow for studying Z-LEHD-FMK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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